molecular formula C14H18N2O3S B5188074 2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid

2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid

Cat. No.: B5188074
M. Wt: 294.37 g/mol
InChI Key: JXNSDKVOSCLNMG-UHFFFAOYSA-N
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Description

2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid is an organic compound with a complex structure, featuring a benzoic acid core substituted with a methyl group and a pentanoylcarbamothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid typically involves multi-step organic reactions. One common approach is to start with 2-methylbenzoic acid, which undergoes nitration to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then reacted with pentanoyl chloride to form the amide, and finally, the thiourea derivative is introduced to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cell signaling processes.

Comparison with Similar Compounds

    2-Amino-3-methylbenzoic acid: Shares a similar benzoic acid core but with an amino group instead of the pentanoylcarbamothioylamino group.

    3-Methylbenzoic acid: Lacks the additional functional groups, making it less complex.

Uniqueness: 2-Methyl-3-(pentanoylcarbamothioylamino)benzoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pentanoylcarbamothioylamino group allows for interactions with a broader range of molecular targets compared to simpler benzoic acid derivatives.

Properties

IUPAC Name

2-methyl-3-(pentanoylcarbamothioylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-3-4-8-12(17)16-14(20)15-11-7-5-6-10(9(11)2)13(18)19/h5-7H,3-4,8H2,1-2H3,(H,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNSDKVOSCLNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(=S)NC1=CC=CC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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